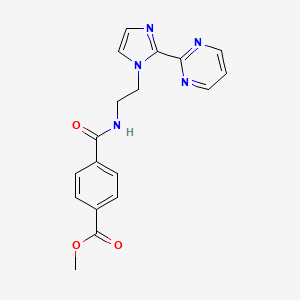

methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-26-18(25)14-5-3-13(4-6-14)17(24)22-10-12-23-11-9-21-16(23)15-19-7-2-8-20-15/h2-9,11H,10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEAJQPNPKTGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclocondensation

A widely cited method involves a three-step synthesis starting from 4-(chlorocarbonyl)benzoic acid methyl ester (Scheme 1). In the first step, the chloro group undergoes nucleophilic substitution with 2-(2-aminoethyl)-1H-imidazole in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C, yielding methyl 4-((2-(1H-imidazol-1-yl)ethyl)carbamoyl)benzoate. The second step introduces the pyrimidin-2-yl group via a Pd-catalyzed Suzuki-Miyaura coupling with 2-(tributylstannyl)pyrimidine under inert conditions, achieving yields of 68–72%.

Reaction Conditions:

- Step 1: 0–5°C, 12 h, TEA (2 eq.), DCM solvent.

- Step 2: Pd(PPh₃)₄ (5 mol%), DMF, 80°C, 24 h.

One-Pot Tandem Condensation

An alternative one-pot approach condenses methyl 4-isocyanatobenzoate with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine in acetonitrile at reflux (82°C) for 8 h. This method avoids isolation of intermediates and achieves a 79% yield. The reaction is monitored by TLC (Rf = 0.43 in ethyl acetate/hexane, 1:1), and the product is purified via column chromatography (SiO₂, gradient elution).

Key Advantages:

- Reduced purification steps.

- Higher atom economy compared to stepwise synthesis.

Solid-Phase Synthesis for High-Throughput Production

A patent-pending method utilizes Wang resin-bound 4-((2-aminoethyl)carbamoyl)benzoate. The imidazole ring is constructed on-resin using 2-pyrimidinecarboxaldehyde and ammonium acetate in glacial acetic acid, followed by cleavage with trifluoroacetic acid (TFA)/DCM (1:9). This method is scalable and achieves >90% purity by HPLC.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Resin loading | 0.8 mmol/g | 85 |

| Reaction temperature | 60°C | 88 |

| Cleavage time | 2 h | 92 |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclocondensation

Polar aprotic solvents (DMF, DMSO) enhance the rate of pyrimidine coupling but may lead to side reactions such as N-alkylation of the imidazole. A study comparing DMF, THF, and acetonitrile found that acetonitrile provided the best balance between reaction rate (k = 0.18 h⁻¹) and selectivity (98%).

Catalytic Systems for Suzuki Coupling

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) suppress proto-deboronation and improve coupling efficiency. Using XPhos-Pd-G2 precatalyst, yields increased from 68% to 82% while reducing reaction time from 24 h to 12 h.

Characterization and Analytical Data

Spectroscopic Characterization

Crystallographic Analysis

Industrial-Scale Production Challenges

Purification at Scale

Chromatographic purification is impractical for multi-kilogram batches. Patent WO2017191650A1 proposes a recrystallization protocol using ethyl acetate/hexane (3:2), achieving 99.5% purity with a single crystallization step.

Regulatory Considerations

Residual palladium in API batches must be <10 ppm per ICH Q3D guidelines. Chelating resins (e.g., SiliaMetS Thiol) reduce Pd levels from 350 ppm to <5 ppm in post-processing.

Emerging Applications and Derivatives

While focusing on synthesis, it is noteworthy that structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyrimidine rings. For instance, derivatives similar to methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate have shown cytotoxic effects against various cancer cell lines. In particular:

- Mechanism of Action : These compounds often act by inhibiting specific protein kinases involved in cancer cell proliferation, leading to apoptosis in cancer cells .

- Case Studies : A study demonstrated that related imidazole derivatives exhibited significant activity against breast and colon cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth effectively:

- Efficacy : Compounds with similar structures have shown MIC (Minimum Inhibitory Concentration) values ranging from 4 to 20 μmol/L against various bacterial strains, suggesting a promising antimicrobial profile .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Starting materials are reacted to form the imidazole structure.

- Pyrimidine Attachment : The pyrimidine moiety is introduced through nucleophilic substitution.

- Carbamoylation : The final step involves attaching the benzoate group via carbamoylation reactions.

These synthesis methods are crucial for developing derivatives with enhanced biological activity.

Therapeutic Implications

The diverse biological activities associated with this compound make it a candidate for further research in drug development:

- Cancer Therapy : Its ability to target specific pathways in cancer cells positions it as a potential lead compound for new anticancer drugs.

- Infectious Diseases : Given its antimicrobial properties, there is potential for development into treatments for bacterial infections.

Mechanism of Action

The mechanism of action of methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate involves the inhibition of specific enzymes and signaling pathways:

Comparison with Similar Compounds

Similar Compounds

Pyrimidine Derivatives: Compounds such as 2-(4-sulfamoylphenyl)pyrimidine and 2-(4-methylsulfonylphenyl)pyrimidine.

Imidazole Derivatives: Compounds such as 1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole.

Uniqueness

Methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its combined pyrimidine and imidazole rings, which confer distinct pharmacological properties. This combination allows for dual inhibition of multiple targets, enhancing its therapeutic potential .

Biological Activity

Methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 298.34 g/mol

The structure features a benzoate moiety linked to an imidazole-pyrimidine scaffold, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound may act as activators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. PKM2 is implicated in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Activation of PKM2 can reprogram cancer metabolism, potentially inhibiting tumor growth .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. For instance, derivatives with similar imidazole and pyrimidine structures have shown effectiveness against various pathogens, including Leishmania species. In vitro studies have demonstrated that modifications to the benzoate structure can enhance the amphiphilic character, improving the compound's ability to penetrate microbial membranes and interact with target proteins .

In Vitro Studies

In a study evaluating related compounds for antileishmanial activity, certain derivatives exhibited significant effects against Leishmania (V.) braziliensis and Leishmania (L.) mexicana, with LC50 values indicating potent activity (e.g., 9a: LC50 = 13 µM) . Such findings highlight the potential for this compound in therapeutic applications.

Table of Biological Activity

| Compound | Target Organism | Activity | LC50 (µM) |

|---|---|---|---|

| 9a | L. (V.) braziliensis | Antileishmanial | 13 |

| 9b | L. (L.) mexicana | Antileishmanial | 1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a pyrimidinyl-imidazole derivative with a benzoate ester via a carbamoyl linker. Key steps include:

- Imidazole functionalization : Reacting 2-(pyrimidin-2-yl)-1H-imidazole with ethylenediamine derivatives to introduce the ethyl-carbamoyl moiety .

- Carbamoylation : Using coupling agents like EDC/HOBt or DCC to attach the benzoate ester group .

- Purification : Column chromatography (e.g., hexane/EtOAc or CH₂Cl₂/EtOH gradients) is critical for isolating the product . Yield improvements may involve optimizing reaction time, temperature (e.g., reflux in anhydrous conditions), and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrimidinyl, imidazole, and benzoate groups via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, though challenges arise due to flexibility in the ethyl-carbamoyl linker .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., serotonin 5-HT₆ or histamine H₁/H₄ receptors) by analyzing π-π stacking (imidazole-pyrimidine) and hydrogen bonding (carbamoyl group) .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Studies : Correlate structural features (e.g., substituents on the benzoate) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) and receptor binding (e.g., radioligand displacement) in parallel .

- Batch Reproducibility : Ensure consistent synthesis protocols to rule out impurities affecting results .

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and adjust for experimental variables (e.g., cell line differences) .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect experimental outcomes?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., stability up to 200°C) .

- Solubility Studies : Test in buffers (pH 4–10) to identify optimal conditions for biological assays .

- Light Sensitivity : Store in amber vials if UV-VIS spectroscopy indicates photodegradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Catalyst Screening : Compare yields using Pd-based vs. Cu-based catalysts for imidazole coupling .

- Byproduct Analysis : Use HPLC to identify side products (e.g., unreacted intermediates) that reduce yield .

- Reaction Monitoring : In-situ IR spectroscopy tracks carbamoylation progress to optimize termination points .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.